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Compound of Interest

Compound Name:
2-Chloro-3-iodo-4,6-

dimethylpyridine

CAS No.: 1935347-31-1

Cat. No.: B2867653

Get Quote

Application Note: Chemoselective Functionalization of 2-Chloro-3-iodo-4,6-dimethylpyridine

Executive Summary
2-Chloro-3-iodo-4,6-dimethylpyridine represents a high-value "orthogonal scaffold" for

medicinal chemistry, particularly in the development of kinase inhibitors and allosteric

modulators. Its utility stems from the distinct reactivity differential between the C-3 iodine and

the C-2 chlorine atoms.

This guide details the protocols for exploiting this reactivity gap. By leveraging the weaker C–I

bond for initial palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira),

researchers can install complex aryl or heteroaryl motifs at the C-3 position while preserving

the C-2 chloride. The C-2 chloride then serves as a "locking mechanism," available for

subsequent Nucleophilic Aromatic Substitution (

) or a second, more forcing catalytic cycle. This stepwise functionalization is critical for
synthesizing polysubstituted pyridines and fused bicyclic systems like 1H-pyrrolo[2,3-
b]pyridines (7-azaindoles).
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Chemical Profile & Reactivity Logic
Property Data

Chemical Name 2-Chloro-3-iodo-4,6-dimethylpyridine

CAS Number 1935347-31-1

Molecular Formula

Molecular Weight 267.50 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble

in water

Storage
2–8°C, inert atmosphere (Argon/Nitrogen), light-

sensitive

The Reactivity Hierarchy (The "Pivot" Concept)
The successful utilization of this intermediate relies on adhering to the following reactivity order:

C-3 Iodide: Highly reactive. Undergoes oxidative addition with Pd(0) at mild temperatures

(RT to 60°C).

C-2 Chloride: Less reactive towards Pd(0) but highly activated for

due to the adjacent ring nitrogen (electron-deficient center).

4,6-Dimethyl Groups: Provide steric bulk, preventing specific metabolic degradation

(blocking the 4- and 6-positions from oxidation) and increasing lipophilicity.

Expert Insight: The 4-methyl group exerts steric pressure on the C-3 iodine. While this prevents

homocoupling, it requires phosphine ligands with smaller cone angles or flexible bite angles

(e.g., dppf, XPhos) to facilitate the initial oxidative addition efficiently.

Application Workflow: Orthogonal Functionalization
The following diagram illustrates the divergent pathways available from this core scaffold.
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Figure 1: Chemoselective workflow showing the retention of the C-2 chloride for late-stage

diversification.

Detailed Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-3
Functionalization)
Objective: To attach an aryl group at the C-3 position without disturbing the C-2 chloride.

Reagents:

Substrate: 2-Chloro-3-iodo-4,6-dimethylpyridine (1.0 eq)

Boronic Acid: Phenylboronic acid (1.1 eq)

Catalyst:

(3–5 mol%)

Base:

(2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
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Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal

and purge with Argon for 5 minutes.

Why: Pd(0) species are oxygen-sensitive. The iodine at C-3 is labile; oxygen can promote

de-iodination side reactions.

Solvation: Add degassed 1,4-dioxane followed by the aqueous base.

Temperature Control: Heat the mixture to 60°C.

Critical Control Point: Do NOT exceed 80°C. Higher temperatures promote oxidative

addition into the C-2 C–Cl bond, leading to bis-coupled byproducts.

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

Endpoint: Disappearance of starting iodide (~2–4 hours). The product will show a lower Rf

than the starting material due to increased polarity of the aryl group.

Work-up: Dilute with EtOAc, wash with water and brine. Dry over

.

Purification: Flash column chromatography.

Self-Validation: The

NMR should show the retention of the 4,6-dimethyl singlets and the absence of the C-Cl
displacement (verified by LC-MS mass balance).

Protocol B: Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-
Azaindole) Derivative
Objective: To fuse a ring onto the pyridine scaffold, common in kinase inhibitor synthesis.[2]

Mechanism: Sonogashira coupling at C-3 followed by Copper-mediated cyclization at C-2.

Reagents:
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Intermediate: 3-Alkynyl-2-chloro-4,6-dimethylpyridine (derived from Protocol A using an

alkyne)

Amine source: Benzylamine (1.2 eq) or Ammonia equivalent

Catalyst: CuI (10 mol%)

Ligand: L-Proline (20 mol%)

Base:

(2.0 eq)[2]

Solvent: DMSO

Step-by-Step Methodology:

Coupling (Step 1): Perform a standard Sonogashira coupling at C-3 using TMS-acetylene,

followed by deprotection to generate the free alkyne.

Cyclization Setup: Dissolve the 3-ethynyl-2-chloro-intermediate in DMSO. Add CuI, L-

Proline, and the base.

Reaction: Heat to 110°C for 12 hours.

Mechanism:[3][4] The copper activates the alkyne while facilitating the

-type displacement of the C-2 chloride by the nitrogen nucleophile.

Quench: Cool to RT. Dilute with water and extract with EtOAc.

Note: DMSO removal requires extensive water washing.

Validation:

Mass Spec: Look for the

corresponding to the loss of HCl and formation of the bicyclic system.
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UV-Vis: A significant bathochromic shift (red shift) usually occurs upon formation of the

conjugated bicyclic aromatic system.

Troubleshooting & Optimization
Observation Root Cause Corrective Action

De-iodination (Product is 2-

chloro-4,6-dimethylpyridine)

Hydride source present or

overheating.

Use anhydrous solvents; lower

temperature to 50°C; ensure

Argon purge is rigorous.

Bis-coupling (Reaction at C-2

and C-3)

Catalyst too active or temp too

high.

Switch to a less electron-rich

ligand (e.g.,

instead of XPhos); maintain

strict T < 65°C.

No Reaction at C-2 (SnAr step)
Steric hindrance from 3-

substituent.

Switch solvent to NMP;

increase temperature to

140°C; use microwave

irradiation.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

Specific Risk: Halogenated pyridines can be absorbed through the skin. Wear nitrile gloves

(double-gloving recommended for scale-up).

Waste Disposal: Aqueous waste streams containing Palladium and Copper must be

segregated for heavy metal recovery. Do not dispose of down the drain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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